molecular formula C20H16FNO2S B11479444 7-{4-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{4-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11479444
M. Wt: 353.4 g/mol
InChI Key: HIXRTMQWYYZCDE-UHFFFAOYSA-N
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Description

7-{4-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a thienopyridine core, and an oxyphenyl moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-{4-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-{4-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-{4-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-{4-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H16FNO2S

Molecular Weight

353.4 g/mol

IUPAC Name

7-[4-[(2-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C20H16FNO2S/c21-17-4-2-1-3-14(17)12-24-15-7-5-13(6-8-15)16-11-19(23)22-18-9-10-25-20(16)18/h1-10,16H,11-12H2,(H,22,23)

InChI Key

HIXRTMQWYYZCDE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=CC=C(C=C3)OCC4=CC=CC=C4F

Origin of Product

United States

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